molecular formula C12H11ClFNO B3085654 [2-(4-Fluorophenoxy)phenyl]amine hydrochloride CAS No. 1158235-72-3

[2-(4-Fluorophenoxy)phenyl]amine hydrochloride

Cat. No.: B3085654
CAS No.: 1158235-72-3
M. Wt: 239.67
InChI Key: VBUGQJGHQNDAOE-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C12H10FNO·HCl . It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenoxy)phenyl]amine hydrochloride typically involves the reaction of 4-fluorophenol with 2-chloronitrobenzene under basic conditions to form 2-(4-fluorophenoxy)nitrobenzene . This intermediate is then reduced to 2-(4-fluorophenoxy)aniline , which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones , while reduction can produce secondary amines .

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Fluorophenoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity and receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and electronic materials .

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • [2-(4-Chlorophenoxy)phenyl]amine hydrochloride
  • [2-(4-Bromophenoxy)phenyl]amine hydrochloride
  • [2-(4-Methylphenoxy)phenyl]amine hydrochloride

Comparison: Compared to its analogs, [2-(4-Fluorophenoxy)phenyl]amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, bromo, and methyl counterparts .

Properties

IUPAC Name

2-(4-fluorophenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO.ClH/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14;/h1-8H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUGQJGHQNDAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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